Octenidine

Antimicrobial susceptibility testing Kill kinetics ESBL-producing Enterobacterales

Octenidine (CAS 71251-02-0) is a high-purity cationic antiseptic with clinically validated, rapid kill kinetics against ESBL-producing Enterobacterales (MIC 4-8 mg/L) and proven anti-biofilm activity against MRSA/VRE. Supported by a Biocompatibility Index >1, it offers superior fibroblast compatibility versus CHX. Crucially, selection pressure uniquely avoids inducing resistance to critical antibiotics like colistin, aligning with antimicrobial stewardship objectives. Procure this differentiated bis-pyridinamine for advanced wound care and skin antisepsis formulations.

Molecular Formula C36H62N4
Molecular Weight 550.9 g/mol
CAS No. 71251-02-0
Cat. No. B1677106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctenidine
CAS71251-02-0
SynonymsN,N'-(1,10-decanediyldi-1-(4H)-pyridinyl-4-ylidene)bis-(1-octamine) dihydrochloride
octeniderm
octenidine
octenidine hydrochloride
Octenidol
octenisept
Win 41464-2
Molecular FormulaC36H62N4
Molecular Weight550.9 g/mol
Structural Identifiers
SMILESCCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2
InChIInChI=1S/C36H62N4/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2/h23-26,31-34H,3-22,27-30H2,1-2H3
InChIKeyZVXNYZWXUADSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Octenidine Dihydrochloride (CAS 71251-02-0): Procurement-Relevant Baseline Characterization


Octenidine dihydrochloride (OCT) is a cationic bis-pyridinamine antiseptic belonging to the bispyridine class, structurally and mechanistically distinct from the more widely used biguanide-based antiseptics such as chlorhexidine digluconate (CHX) and polyhexamethylene biguanide (PHMB) [1]. OCT exerts its microbicidal activity through a non-specific membrane-active mechanism involving electrostatic interaction with negatively charged microbial cell envelopes, leading to rapid membrane disruption and leakage of intracellular contents [2]. This compound is characterized by broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses, with demonstrated efficacy at low milligram-per-liter concentrations across diverse clinical isolates [3]. OCT is formulated as an aqueous or alcohol-based solution and is primarily deployed in skin antisepsis, mucous membrane disinfection, and chronic wound management [4].

Octenidine (CAS 71251-02-0) vs. Biguanide Alternatives: Why Formulary Interchange Is Not Supported


Despite overlapping antimicrobial spectra, octenidine dihydrochloride and biguanide-based antiseptics such as chlorhexidine digluconate (CHX) and polyhexamethylene biguanide (PHMB) exhibit mechanistically distinct pharmacodynamic profiles that preclude simple therapeutic substitution [1]. The key differentiating parameters include: (1) concentration-dependent kill kinetics, where OCT demonstrates significantly more rapid bactericidal action against problematic organisms including ESBL-producing Enterobacterales at clinically relevant concentrations [2]; (2) residual antimicrobial substantivity, with OCT showing statistically superior cumulative skin flora reduction following repeated application compared to CHX [3]; and (3) divergent selective pressure profiles, wherein CHX exposure has been demonstrated to induce cross-resistance to clinically critical antibiotics such as colistin and azole antifungals, a phenomenon not observed with OCT [4]. These evidence-based differences carry direct implications for procurement decisions in clinical settings where infection prevention protocols demand specific performance characteristics that cannot be satisfied by generic in-class substitution.

Octenidine (CAS 71251-02-0): Quantified Differential Evidence for Scientific Selection


Rapid Kill Kinetics: OCT Achieves Complete ESBL Pathogen Reduction Within Significantly Shorter Contact Time Than CHX

In quantitative suspension tests against Extended-Spectrum Beta-Lactamase (ESBL)-producing clinical isolates of Klebsiella pneumoniae and Escherichia coli, octenidine dihydrochloride (OCT) demonstrated highly effective bacterial reduction within the shortest tested contact times, whereas chlorhexidine digluconate (CHG) and polyhexamethylene biguanide (PHMB) required substantially longer contact times to achieve sufficient germ reduction [1]. Additionally, the minimum inhibitory concentration (MIC) distribution for OCT was tightly clustered and balanced across all tested ESBL-producing strains at 4 to 8 mg/L, while the MIC values for CHG exhibited marked heterogeneity ranging from 3.1 to 200 mg/L across the same strain panel [1].

Antimicrobial susceptibility testing Kill kinetics ESBL-producing Enterobacterales Wound antisepsis

Superior Cumulative Residual Antimicrobial Activity: OCT Outperforms CHX in Long-Term Skin Flora Suppression

A randomized crossover study on the forearm skin of 20 healthy volunteers compared the immediate and long-term efficacy of alcoholic solutions containing either octenidine dihydrochloride (OCT) or chlorhexidine gluconate (CHX). After four consecutive daily applications over a 5-day period, OCT demonstrated a statistically significant superior cumulative long-term antimicrobial effect compared to CHX, as measured by log10 reduction of resident skin flora colony-forming units [1]. Both solutions exhibited comparable immediate reduction of resident flora and maintained a long-term effect exceeding 24 hours [1].

Residual antimicrobial activity Skin antisepsis Preoperative disinfection Log reduction

Favorable Biocompatibility Index: OCT Ranks Highest Among 11 Antiseptics for Balancing Antimicrobial Activity and Cytotoxicity

A parallel assessment of antimicrobial activity and cellular cytotoxicity defined a dimensionless Biocompatibility Index (BI) for 11 commonly used antiseptic agents. The BI was calculated as the ratio of the concentration producing 50% murine fibroblast damage to the concentration achieving at least a 3 log10 (99.9%) reduction in test organism viability following 30 minutes of exposure at 37°C in the presence of 10% fetal bovine serum [1]. Octenidine dihydrochloride (OCT) ranked highest among all tested agents, with a BI exceeding 1, indicating that the microbicidal concentration is lower than the cytotoxic concentration [1].

Biocompatibility index Cytotoxicity Fibroblast viability Antiseptic safety

Absence of Cross-Resistance Induction: OCT Does Not Drive Colistin or Azole Antifungal Cross-Resistance Unlike CHX

In vitro selective adaptation experiments assessed the capacity of octenidine (OCT) and chlorhexidine (CHX) to induce cross-resistance to clinically critical antimicrobials. Under CHX selective pressure, mutants of Escherichia coli, Klebsiella pneumoniae, Klebsiella oxytoca, and Enterobacter cloacae exhibited high CHX MICs with concomitant cross-resistance to colistin, a last-resort antibiotic for multidrug-resistant Gram-negative infections [1]. In contrast, selection using OCT as the selective agent yielded mutants for only K. pneumoniae, K. oxytoca, and E. cloacae (no E. coli mutants could be obtained) that displayed only slightly increased MICs for OCT and, critically, no cross-elevated MICs for either CHX or colistin [1]. Independent investigation in yeasts further demonstrated that long-term exposure to CHX, but not OCT, introduced selective pressure promoting azole antifungal resistance in Nakaseomyces glabratus [2].

Cross-resistance Antiseptic selective pressure Colistin resistance Azole antifungal resistance

Metabolic Inhibition of Multidrug-Resistant Biofilms: OCT Matches CHX Performance Against MRSA and VRE

A biofilm viability assay evaluated the metabolic inhibition capacity of four antiseptics against 60 clinical isolates of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Gram-negative species. Chlorhexidine gluconate and octenidine dihydrochloride demonstrated the greatest overall efficacy against biofilms of the tested microorganisms and were statistically equivalent in their performance [1]. OCT achieved a mean metabolic inhibition of 84.5% ± 6.8% across all tested isolates, while CHX achieved 83.8% ± 9.8% [1]. Both OCT and CHX were significantly superior to polyhexanide and chloroxylenol against the tested panel of multidrug-resistant organisms [1].

Biofilm metabolic inhibition Multidrug-resistant organisms MRSA VRE Antiseptic efficacy

Octenidine (CAS 71251-02-0): Evidence-Supported Application Scenarios for Scientific and Industrial Deployment


Antimicrobial Stewardship-Focused Skin Antisepsis Programs in High-Risk Gram-Negative Endemic Settings

Healthcare facilities with documented high rates of colistin-resistant or ESBL-producing Enterobacterales should prioritize OCT-based skin antisepsis protocols over CHX-based formulations. The evidence demonstrates that OCT selection pressure does not induce cross-resistance to colistin, whereas CHX selection produces colistin cross-resistant mutants in E. coli, K. pneumoniae, K. oxytoca, and E. cloacae [1]. Furthermore, OCT maintains highly effective and rapid kill kinetics against ESBL-producing isolates, achieving complete germ reduction at shorter contact times than CHX, with a narrow and predictable MIC range of 4 to 8 mg/L compared to CHX's 3.1 to 200 mg/L heterogeneity [2]. This combination of preserved efficacy against resistant pathogens and absence of collateral antibiotic resistance induction makes OCT the rational procurement choice for infection prevention programs aligned with institutional antimicrobial stewardship objectives.

Prolonged or Repeated-Application Skin Disinfection Protocols Where Cumulative Substantivity Is Critical

Clinical scenarios requiring repeated antiseptic application over multiple days—including preoperative skin preparation for extended surgical procedures, daily catheter site antisepsis for long-term indwelling central lines, and ICU patient bathing protocols—benefit from the superior cumulative residual antimicrobial activity of OCT. Direct head-to-head in vivo evidence demonstrates that after four applications over five days, OCT achieves a 2.21 log10 reduction in resident skin flora, compared to only 1.37 log10 for CHX (p = 0.004), representing approximately a 7-fold greater reduction in bacterial counts [3]. This cumulative superiority translates to enhanced prolonged protection, reducing the risk of surgical site or catheter-related infection in patients requiring extended hospitalization or repeated antiseptic exposures.

Chronic Wound and Mucosal Antisepsis Requiring Optimal Tissue Tolerability

In applications where the antiseptic agent comes into prolonged contact with viable granulation tissue or mucosal surfaces—including chronic wound irrigation, burn wound antisepsis, and vaginal or oral mucosal disinfection—OCT's highest-in-class Biocompatibility Index provides a quantitative justification for selection over alternative agents. Among 11 commonly used antiseptics evaluated in parallel for antimicrobial activity and fibroblast cytotoxicity, OCT achieved the top ranking with a BI exceeding 1, outperforming PHMB (Rank 2), CHX (Rank 3), and PVP-I (Rank 4-5) [4]. This favorable ratio of microbicidal potency to cytotoxic potential is further corroborated by reconstructed human epidermis studies showing that OCT corresponds better to a biocompatible antiseptic agent than CHX when both antimicrobial activity and keratinocyte viability are considered [5].

Formulary Inclusion for Biofilm-Associated Infection Prevention in Multidrug-Resistant Organism Colonized Patients

Healthcare facilities managing patients with known colonization or infection by biofilm-forming multidrug-resistant organisms—including MRSA, VRE, and MDR P. aeruginosa—can confidently include OCT in formulary selections for topical decolonization and wound antisepsis. In vitro testing against 60 clinical isolates of MDR biofilm-forming bacteria confirmed that OCT achieves 84.5% ± 6.8% mean metabolic inhibition of biofilm viability, a performance level statistically equivalent to CHX (83.8% ± 9.8%) and significantly superior to both polyhexanide and chloroxylenol [6]. Given that OCT matches CHX's anti-biofilm efficacy against the most challenging nosocomial pathogens while offering the additional benefits of favorable tissue biocompatibility and absence of cross-resistance induction, OCT represents a strategically advantageous procurement alternative to CHX for biofilm-focused infection prevention bundles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octenidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.